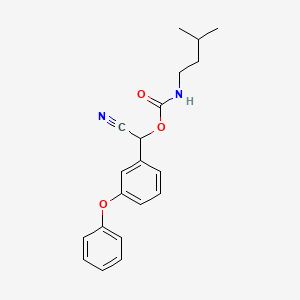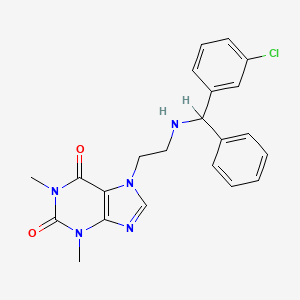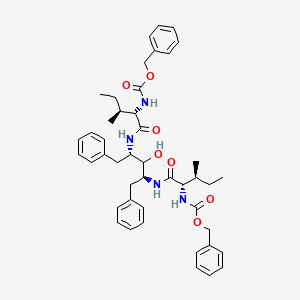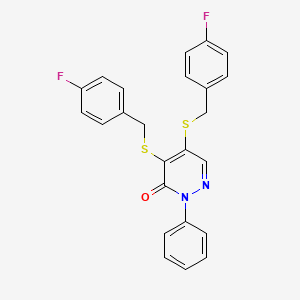
Benzyl carbamimidothioate;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl carbamimidothioate;methanesulfonic acid is a compound that combines the properties of both benzyl carbamimidothioate and methanesulfonic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while methanesulfonic acid is a strong acid used in various industrial processes due to its high solubility and low corrosivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or amines under mild conditions. Methanesulfonic acid is typically produced by the oxidation of methyl mercaptan or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of methyl mercaptan or dimethyl sulfide in the presence of a catalyst. The process is designed to be environmentally friendly, with minimal by-products and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyl carbamimidothioate;methanesulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl carbamimidothioate involves its ability to interact with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions required for enzymatic function. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl isothiocyanate: Similar in structure but lacks the carbamimidothioate group.
Methanesulfonic anhydride: Similar in reactivity but used in different applications.
Sulfonic acids: Such as benzenesulfonic acid, which has similar acidic properties but different solubility and reactivity profiles.
Uniqueness
Benzyl carbamimidothioate;methanesulfonic acid is unique due to its combination of properties from both benzyl carbamimidothioate and methanesulfonic acid. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
78135-08-7 |
|---|---|
Formule moléculaire |
C9H14N2O3S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;methanesulfonic acid |
InChI |
InChI=1S/C8H10N2S.CH4O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H3,9,10);1H3,(H,2,3,4) |
Clé InChI |
BSVKNAFQZDTYAX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
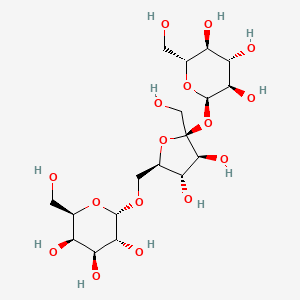
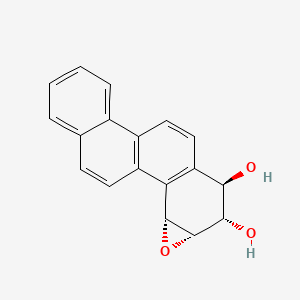

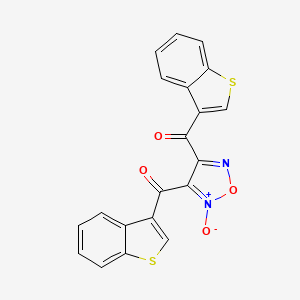


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)


